N-[4-(3-aminopropyl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(3-aminopropyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-aminopropyl group. Benzenesulfonamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-aminopropyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-aminopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-aminopropyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3-aminopropyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as the reduction of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzenesulfonamide
- 4-aminobenzenesulfonamide
- N-(3-aminopropyl)benzenesulfonamide
Uniqueness
N-[4-(3-aminopropyl)phenyl]benzenesulfonamide is unique due to the presence of both the sulfonamide and 3-aminopropyl groups, which contribute to its diverse biological activities. This combination of functional groups allows the compound to interact with various molecular targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(3-aminopropyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c16-12-4-5-13-8-10-14(11-9-13)17-20(18,19)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12,16H2 |
InChI Key |
JAGBURSGGJNUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCCN |
Origin of Product |
United States |
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